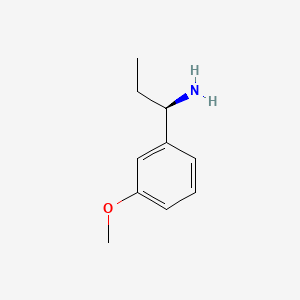![molecular formula C11H6Cl2N4 B1386036 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 56383-51-8](/img/structure/B1386036.png)
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
Triazolopyridazines are a class of heterocyclic compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
The molecular structure of triazolopyridazines consists of a pyridazine ring fused with a 1,2,4-triazole ring . The specific molecular structure of “6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine” would include these rings along with the chlorophenyl groups at the 3rd and 6th positions.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and characterized through various methods. These compounds have been analyzed using NMR, IR, mass spectral studies, and confirmed by single-crystal X-ray diffraction techniques. Additionally, Density Functional Theory (DFT) calculations have been performed to further understand their properties and molecular structures (Sallam et al., 2021).
Biological Properties and Potential Applications
Antitumor and Anti-inflammatory Activities : Certain pyridazine derivatives, including this compound, have shown significant biological properties. These include anti-tumor and anti-inflammatory activities, making them of interest in medicinal chemistry and pharmaceutical research (Sallam et al., 2021).
Anti-diabetic Drug Development : This compound has been involved in the synthesis and evaluation of new anti-diabetic drugs. It has shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the management of diabetes. Its efficacy in this regard has been evaluated through both in silico and in vitro methods (Bindu et al., 2019).
Antiviral Activity : There is evidence of some derivatives of this compound demonstrating antiviral activity, specifically against hepatitis-A virus (HAV). This suggests potential applications in the development of antiviral drugs (Shamroukh & Ali, 2008).
Pharmaceutical and Medical Research
Cytotoxic Agents in Cancer Therapy : The compound has been used in the synthesis of agents showing cytotoxic activities against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and breast adenocarcinoma cells. This highlights its potential in developing new cancer therapies (Mamta et al., 2019).
Antihypertensive Activity : Some derivatives have been studied for their potential in lowering blood pressure without significantly affecting heart rate. This suggests possible applications in the treatment of hypertension (Katrusiak et al., 2001).
Anticonvulsant Activity : There is research indicating that certain derivatives have significant anticonvulsant activities, which could lead to the development of new treatments for seizure disorders (Dong et al., 2012).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine . These factors could include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, it interacts with cholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . The nature of these interactions typically involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis, leading to increased cell death in cancer cells . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound has been shown to degrade, leading to a decrease in its efficacy . In in vitro studies, it has demonstrated sustained activity over several hours, indicating a relatively stable profile under controlled conditions . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell cycle progression and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and brain . It can also bind to plasma proteins, which affects its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . This subcellular distribution is essential for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(6-8)11-15-14-10-5-4-9(13)16-17(10)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOOQOFTFENMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


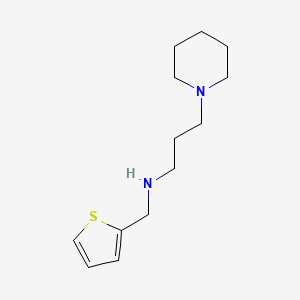
![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)
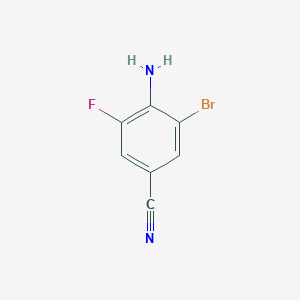
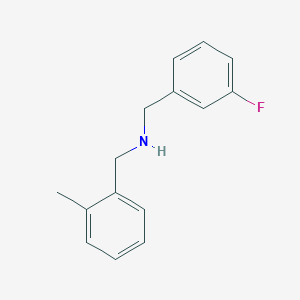

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
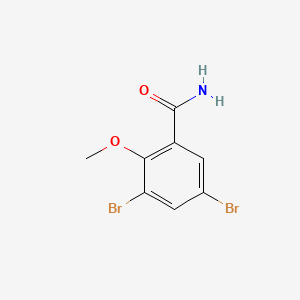

![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
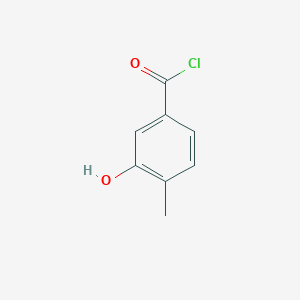
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
